molecular formula C21H26N4O2S B11236213 2'-(2-methylpropyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-methylpropyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11236213
M. Wt: 398.5 g/mol
InChI Key: NGCQPRRRGCJECW-UHFFFAOYSA-N
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Description

This compound features a spirocyclic core combining cyclohexane and isoquinoline moieties, with a 2-methylpropyl (isobutyl) group at the 2' position and a 1,3,4-thiadiazole carboxamide substituent at the 4' position. Key structural attributes include:

  • Spirocyclic backbone: The cyclohexane-isoquinoline fusion may confer rigidity, influencing binding selectivity compared to non-spiro analogs.

Properties

Molecular Formula

C21H26N4O2S

Molecular Weight

398.5 g/mol

IUPAC Name

2-(2-methylpropyl)-1-oxo-N-(1,3,4-thiadiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C21H26N4O2S/c1-14(2)12-25-19(27)16-9-5-4-8-15(16)17(21(25)10-6-3-7-11-21)18(26)23-20-24-22-13-28-20/h4-5,8-9,13-14,17H,3,6-7,10-12H2,1-2H3,(H,23,24,26)

InChI Key

NGCQPRRRGCJECW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NN=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-methylpropyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The resulting thiadiazole derivative is then coupled with a cyclohexane-1,3’-isoquinoline precursor under specific conditions to form the spiro compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Common solvents used in such reactions include ethanol and dimethyl sulfoxide, while catalysts like triethylamine may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2’-(2-methylpropyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where halides or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2’-(2-methylpropyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The 1,3,4-thiadiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 2-methylpropyl group in the target compound is bulkier than the methoxyethyl group in or sec-butyl in , which may reduce solubility but enhance hydrophobic interactions in target binding .
  • Synthetic Accessibility : Benzothiazole derivatives (e.g., ) are synthesized with moderate yields (37–70%), suggesting that the target’s spirocyclic synthesis may require optimized conditions for scalability.

Computational and Bioactivity Comparisons

Molecular Similarity Analysis

  • Tanimoto Coefficient: Using fingerprint-based similarity metrics (e.g., MACCS or Morgan fingerprints ), the target compound would likely show moderate similarity (~0.6–0.7) to benzothiazole carboxamides due to shared carboxamide and heterocyclic motifs. Lower similarity (~0.4–0.5) is expected with non-carboxamide spiro compounds (e.g., ).
  • Bioactivity Clustering : Compounds with similar carboxamide-thiadiazole motifs (e.g., ) may cluster together in bioactivity profiles, as structural similarity often correlates with target overlap (e.g., kinase or protease inhibition) .

Pharmacokinetic Predictions

  • Lipophilicity : The target’s logP is estimated to be higher than (due to 2-methylpropyl vs. methoxyethyl) but lower than (sec-butyl vs. methylpropyl), aligning with trends in passive diffusion efficiency .
  • Metabolic Stability: The 1,3,4-thiadiazole group may resist oxidative metabolism compared to thiazolidinone moieties in , which are prone to ring-opening reactions .

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